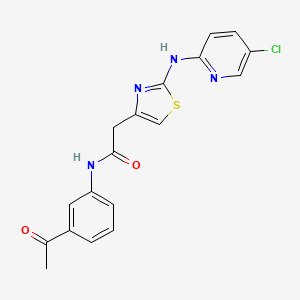

N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

CAS No.: 1226429-07-7

Cat. No.: VC4716656

Molecular Formula: C18H15ClN4O2S

Molecular Weight: 386.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226429-07-7 |

|---|---|

| Molecular Formula | C18H15ClN4O2S |

| Molecular Weight | 386.85 |

| IUPAC Name | N-(3-acetylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C18H15ClN4O2S/c1-11(24)12-3-2-4-14(7-12)21-17(25)8-15-10-26-18(22-15)23-16-6-5-13(19)9-20-16/h2-7,9-10H,8H2,1H3,(H,21,25)(H,20,22,23) |

| Standard InChI Key | NOMGOCBUZJIOFY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central acetamide backbone linked to a 3-acetylphenyl group and a thiazole ring substituted with a 5-chloropyridin-2-ylamino group. This arrangement confers unique electronic and steric properties, as evidenced by its IUPAC name: N-(3-acetylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide. The presence of multiple heteroatoms (N, S, Cl) enhances its capacity for hydrogen bonding and π-π interactions, critical for target binding in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 386.85 g/mol | |

| CAS Number | 1226429-07-7 | |

| Solubility | Limited data; likely DMSO-soluble | — |

| Stability | Stable under inert conditions |

The density, melting point, and boiling point remain undocumented in accessible literature, though analogues suggest moderate thermal stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are scarce, but related acetamide derivatives exhibit distinct spectral patterns. For instance, -NMR of analogous structures reveals peaks corresponding to aromatic protons (δ 7.1–8.6 ppm), acetyl groups (δ 2.2–2.6 ppm), and thiazole-linked methylene groups (δ 4.4–5.1 ppm) . High-resolution MS would likely show a molecular ion peak at m/z 386.85, consistent with its molecular weight .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide likely involves multi-step reactions, including:

-

Nucleophilic Substitution: Coupling of 5-chloro-2-aminopyridine with a thiazole precursor.

-

Acetylation: Introduction of the acetylphenyl group via amide bond formation.

While explicit details for this compound are unavailable, analogous syntheses employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazole-thiazole hybrids . For example, a similar protocol using CuSO₄·5H₂O and sodium ascorbate in a DMF:H₂O:t-BuOH solvent system achieved yields exceeding 90% for triazole-acetamide derivatives .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Catalyst Loading: 5 mol% CuSO₄·5H₂O optimal for cycloadditions .

-

Temperature: Room temperature sufficient for most steps, avoiding decomposition.

-

Workup: Precipitation in NH₄Cl followed by methanol washing enhances purity .

Table 2: Comparative Yields for Analogous Syntheses

| Compound Class | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Triazole-acetamide | 90–92 | CuSO₄, room temperature | |

| Thiazole-pyridine hybrids | 60–70 | Ozonolysis, −20°C |

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Thiazole Ring: Essential for maintaining planar geometry and binding affinity.

-

Chloropyridine Group: Electrophilic chlorine atom improves membrane permeability and target engagement.

-

Acetylphenyl Substituent: Modulates solubility and metabolic stability .

Pharmacological and Industrial Applications

Drug Development Prospects

The compound’s hybrid architecture positions it as a candidate for:

-

Kinase Inhibitors: Targeting EGFR or VEGFR pathways.

-

Antimicrobial Agents: Thiazole derivatives exhibit broad-spectrum activity.

Challenges in Translation

-

Stability Concerns: Degradation under acidic/basic conditions necessitates formulation studies.

Future Directions and Research Priorities

Target Identification

Proteomic profiling and molecular docking studies are urgently needed to elucidate mechanisms of action.

Formulation Strategies

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume